molecular formula C22H22ClN3O3S B14109873 2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No.: B14109873
M. Wt: 443.9 g/mol
InChI Key: SNTWVTBVUAGGQX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core modified with a 4-chlorophenyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is substituted with a cyclohex-1-en-1-ylethyl group, distinguishing it from structurally related derivatives.

Properties

Molecular Formula

C22H22ClN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C22H22ClN3O3S/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-30-20)25(22(26)29)14-19(27)24-12-10-15-4-2-1-3-5-15/h4,6-9,11,13H,1-3,5,10,12,14H2,(H,24,27)

InChI Key

SNTWVTBVUAGGQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the chlorophenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / Structure Substituents (R1, R2) Melting Point (°C) Yield (%) Key Features Reference
Target compound R1: 4-chlorophenyl; R2: cyclohexenylethyl N/A N/A High lipophilicity due to cyclohexenyl; potential for improved bioavailability.
N-(7-Methyl-2-phenylamino-tetrahydrothieno-pyrido-pyrimidinone)acetamide R1: phenyl; R2: methyl 143–145 73 Tetrahydro ring system; moderate polarity with acetylated amine.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide R1: 2,3-dichlorophenyl; R2: thio-pyrimidinyl 230 80 Thioether linkage; dichlorophenyl enhances electron-withdrawing effects.
N-(2,5-Dichlorophenyl)-2-(2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl)acetamide (ChemSpider ID: 912886-39-6) R1: 2,5-dichlorophenyl; R2: phenethyl N/A N/A Dichlorophenyl and phenethyl groups; likely high cytotoxicity.
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide R1: 4-nitrophenyl; R2: oxadiazole-thio-pyrimidine N/A N/A Dual thioether/oxadiazole moieties; nitro group may enhance antiproliferative activity.

Key Observations

  • Electron-Withdrawing Effects : Chlorophenyl groups (4-Cl in the target vs. 2,5-Cl in ) influence electronic properties, affecting binding to biological targets like kinases or DNA .
  • Synthetic Accessibility : Yields for analogs range from 73% () to 80% (), suggesting feasible synthesis for the target compound with optimized conditions.

Biological Activity

The compound 2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex heterocyclic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyrimidine core with a chlorophenyl substituent and an acetamide moiety. Its molecular formula is C22H24ClN3O3SC_{22}H_{24}ClN_{3}O_{3}S with a molecular weight of approximately 453.94 g/mol. The presence of the thienopyrimidine structure is significant as it is associated with various biological activities.

Biological Activities

Compounds within the thienopyrimidine class have been extensively studied for their pharmacological effects, including:

  • Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
  • Anticancer Properties : Demonstrated cytotoxicity against several cancer cell lines.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialActive against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells; IC50 values reported
Anti-inflammatoryReduces TNF-alpha and IL-6 levels in cell cultures

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It has been suggested that the compound interacts with cellular receptors that mediate inflammatory responses.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of our compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of thienopyrimidines showed significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values ranging from 5 to 15 µM depending on substitution patterns .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions. Variations in substituents can lead to different biological profiles:

Compound NameStructural FeaturesBiological Activity
2-(3-(4-chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamideSimilar core with methyl substitutionAntimicrobial
2-(3-(3-fluorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-benzamideFluorinated phenyl groupAnticancer

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